molecular formula C15H13ClF2N2O B5544746 2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide

2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide

Cat. No.: B5544746
M. Wt: 310.72 g/mol
InChI Key: VIYZQUHHXRJGED-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a dimethylamino group, and two fluorine atoms attached to the benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-(dimethylamino)aniline and 4,5-difluorobenzoyl chloride.

    Reaction: The 3-(dimethylamino)aniline is reacted with 4,5-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[4-(dimethylamino)phenyl]-4,5-difluorobenzamide
  • 2-chloro-N-[3-(methylamino)phenyl]-4,5-difluorobenzamide
  • 2-chloro-N-[3-(dimethylamino)phenyl]-3,4-difluorobenzamide

Uniqueness

2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide is unique due to the specific positioning of the chloro, dimethylamino, and difluoro groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF2N2O/c1-20(2)10-5-3-4-9(6-10)19-15(21)11-7-13(17)14(18)8-12(11)16/h3-8H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYZQUHHXRJGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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